2,5-Difluorobenzylmagnesium bromide
Overview
Description
2,5-Difluorobenzylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules. The compound has the molecular formula C₇H₅BrF₂Mg and a molecular weight of 231.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylmagnesium bromide is typically prepared by reacting 2,5-difluorobenzyl bromide with magnesium in an anhydrous solvent like diethyl ether. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then heated to reflux, and the 2,5-difluorobenzyl bromide is added slowly to ensure a controlled reaction .
Industrial Production Methods: Industrial production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and addition rates to ensure high yield and purity. The product is often used as a solution in diethyl ether or tetrahydrofuran (THF) to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically performed in anhydrous conditions using diethyl ether or THF as solvents.
Substitution Reactions: Often carried out in the presence of a catalyst like palladium.
Coupling Reactions: Requires a palladium catalyst and a base such as potassium carbonate.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,5-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,5-difluorobenzylmagnesium bromide involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms in the benzyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 2,4-Difluorobenzylmagnesium bromide
- 3,5-Difluorobenzylmagnesium bromide
- 2,5-Difluorobenzyl chloride
Comparison: 2,5-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and the types of products formed. Compared to other difluorobenzylmagnesium bromides, it may offer different selectivity in reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
magnesium;1,4-difluoro-2-methanidylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPJLQLVFBHKNX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522651-57-6 | |
Record name | 2,5-Difluorobenzylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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